2-Mercaptoethyl ether
Overview
Description
2-Mercaptoethyl ether, also known as 2,2’-oxydiethanethiol, is an organic compound with the molecular formula C4H10OS2. It is characterized by the presence of two thiol groups (-SH) connected by an ethereal oxygen atom. This compound is known for its distinctive sulfur odor and is used in various chemical applications due to its unique properties .
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Mercaptoethyl ether is currently lacking in the literature . These properties would have a significant impact on the bioavailability of the compound, influencing its therapeutic potential and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl ether can be synthesized through the reaction of ethylene oxide with hydrogen sulfide in the presence of a base. The reaction proceeds as follows:
C2H4O+H2S→HSCH2CH2OH
The intermediate product, 2-mercaptoethanol, is then reacted with another equivalent of hydrogen sulfide to form this compound:
HSCH2CH2OH+H2S→HSCH2CH2SCH2CH2SH
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic reaction of ethylene oxide with hydrogen sulfide under controlled temperature and pressure conditions. The process involves the use of a catalyst such as sodium hydroxide to facilitate the reaction and improve yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine.
2 HSCH2CH2SCH2CH2SH+H2O2→HSCH2CH2S-SCH2CH2SH+H2O
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
HSCH2CH2S-SCH2CH2SH+DTT→2 HSCH2CH2SCH2CH2SH
Substitution: this compound can participate in nucleophilic substitution reactions where the thiol groups act as nucleophiles, reacting with alkyl halides to form thioethers.
HSCH2CH2SCH2CH2SH+R-X→HSCH2CH2S-R+HX
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, iodine
- Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine
- Alkyl halides for substitution reactions
Major Products Formed:
- Disulfides from oxidation
- Thiols from reduction
- Thioethers from substitution reactions
Scientific Research Applications
2-Mercaptoethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its thiol groups make it a valuable reagent in organic synthesis.
Biology: The compound is used in the study of protein structures and functions. Thiol groups can form disulfide bonds, which are crucial in protein folding and stability.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target thiol-containing enzymes.
Comparison with Similar Compounds
Ethanethiol: Similar to 2-mercaptoethyl ether but contains only one thiol group.
1,2-Ethanedithiol: Contains two thiol groups but lacks the ethereal oxygen atom.
Bis(2-mercaptoethyl) sulfide: Similar structure but with a sulfur atom instead of an oxygen atom connecting the two thiol groups.
Uniqueness of this compound: this compound is unique due to the presence of both thiol groups and an ethereal oxygen atom. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The ethereal oxygen atom also imparts different physical and chemical properties, such as solubility and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-(2-sulfanylethoxy)ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS2/c6-3-1-5-2-4-7/h6-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDCQWGRLNGNNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)OCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062206 | |
Record name | Ethanethiol, 2,2'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-02-9 | |
Record name | 2-Mercaptoethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Oxybisethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mercaptoethyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Mercaptoethyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanethiol, 2,2'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanethiol, 2,2'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-oxydiethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-OXYBISETHANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO2W9LA7NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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